2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid
Overview
Description
2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid is a synthetic chemical compound . It is used as a reagent for the alkaline hydrolysis of sulfides and in analytical chemistry to monitor the presence of sulfide in environmental samples . It is also a derivative of Benzoic acid and a metabolite of Isoxaflutole, a herbicide used for the control of broadleaf and grass weeds in corn and sugarcane crops .
Molecular Structure Analysis
The molecular formula of this compound is C9H7F3O4S . It has a molecular weight of 268.21 . The InChI code for this compound is 1S/C9H7F3O4S/c1-17(15,16)7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.513 . The boiling point is 416.6ºC at 760 mmHg . The flash point is 205.7ºC . The vapor pressure is 1.1E-07mmHg at 25°C .Scientific Research Applications
Novel Synthesis and Biological Activity
Researchers have explored various synthetic routes and biological activities of compounds related to 2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid. For instance, novel cyclization methods have been developed to convert 4-(substituted-phenylsulfonamido)butanoic acids into their corresponding pyrrolidin-2-ones, demonstrating significant antimicrobial activities (Zareef, Iqbal, & Arfan, 2008). This highlights the compound's potential in developing new antimicrobial agents.
Material Science Applications
In the field of material science, the derivative 2,5-bis(4-amino-2-trifluoromethyl-phenoxy)benzenesulfonic acid and its analogs have been utilized to fabricate novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye rejection capabilities, indicating their potential application in water treatment and purification technologies (Liu et al., 2012).
Analytical Method Development
Analytical methods have also been developed for the separation and characterization of stereo isomers of compounds structurally related to this compound. A study detailed a reverse-phase HPLC method for separating two stereo isomers of a closely related compound, showcasing the method's efficiency and potential application in pharmaceutical analysis (Davadra et al., 2011).
Antimicrobial and Enzyme Inhibition Activity
The compound and its metal complexes have been synthesized and evaluated for antimicrobial and enzyme inhibition activities. Studies indicate that these compounds possess significant biological activities, including high activity against bacterial strains and fungi, as well as enzyme inhibition properties, suggesting their potential in therapeutic applications (Danish et al., 2021).
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Suitable personal protective equipment should be worn, including approved mask/respirator, suitable gloves/gauntlets, and protective clothing. In case of accidental release, it is advised to mix with sand or similar inert absorbent material, sweep up and keep in a tightly closed container for disposal .
Mechanism of Action
Mode of Action
It is known that the compound contains a trifluoromethyl group, which is often used in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity of compounds . The presence of a methylsulfonyl group also suggests potential reactivity with certain biological targets.
Biochemical Pathways
The compound’s potential to participate in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction, suggests it may influence various biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 268.21 g/mol , which may influence its absorption and distribution. It is recommended to store the compound in a sealed, dry environment at 2-8°C , suggesting that it may be sensitive to temperature and humidity.
Result of Action
Its potential reactivity with sulfides suggests it may have applications in analytical chemistry for monitoring the presence of sulfide in environmental samples .
Action Environment
Environmental factors such as temperature, humidity, and pH could potentially influence the action, efficacy, and stability of 2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid. As mentioned earlier, the compound should be stored in a sealed, dry environment at 2-8°C , indicating that it may be sensitive to these factors.
Properties
IUPAC Name |
2-[N-methylsulfonyl-4-(trifluoromethyl)anilino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S/c1-3-10(11(17)18)16(21(2,19)20)9-6-4-8(5-7-9)12(13,14)15/h4-7,10H,3H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGQWVOZEREBLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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